11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid
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Overview
Description
11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid is an organic compound belonging to the class of sesquiterpenoids. These compounds are characterized by having three consecutive isoprene units. The molecular formula of this compound is C16H28O3, and it has a molecular weight of 268.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid involves the functionalization of high-carbon alkenes. One common method includes the use of specific reagents to introduce the methoxy and trimethyl groups at the appropriate positions on the dodecadienoic acid backbone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalytic processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Sodium hydride, organolithium reagents
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the modulation of nuclear receptors.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical structure
Mechanism of Action
The mechanism of action of 11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid involves its interaction with specific molecular targets such as nuclear receptor coactivator 2, retinoic acid receptor RXR-beta, and oxysterols receptor LXR-alpha. These interactions can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Methoprene: An isopropyl ester derivative of 11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid, used as an insect growth regulator.
11-Hydroxy-3,7,11-trimethyldodeca-2,4-dienoic acid: A hydroxylated analog with different biological activities
Uniqueness
This compound is unique due to its specific methoxy and trimethyl substitutions, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C16H28O3 |
---|---|
Molecular Weight |
268.39 g/mol |
IUPAC Name |
11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid |
InChI |
InChI=1S/C16H28O3/c1-13(10-7-11-16(3,4)19-5)8-6-9-14(2)12-15(17)18/h6,9,12-13H,7-8,10-11H2,1-5H3,(H,17,18) |
InChI Key |
MNYBEULOKRVZKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)OC)CC=CC(=CC(=O)O)C |
Origin of Product |
United States |
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